molecular formula C19H21N7O B2849930 2-(4-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}PIPERAZINE-1-CARBONYL)PYRAZINE CAS No. 2034597-87-8

2-(4-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}PIPERAZINE-1-CARBONYL)PYRAZINE

Cat. No.: B2849930
CAS No.: 2034597-87-8
M. Wt: 363.425
InChI Key: LVGYVWMNXMSGFT-UHFFFAOYSA-N
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Description

2-(4-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}PIPERAZINE-1-CARBONYL)PYRAZINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazine ring, a piperazine moiety, and a tetrahydropyrazinoindazole core. The combination of these structural elements imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

The synthesis of 2-(4-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}PIPERAZINE-1-CARBONYL)PYRAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Piperazine Derivatization: The piperazine moiety is introduced through nucleophilic substitution reactions, often involving the use of pyrazine-2-carbonyl chloride and piperazine.

    Construction of the Tetrahydropyrazinoindazole Core: This step involves the cyclization of intermediates to form the tetrahydropyrazinoindazole core, typically under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

2-(4-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}PIPERAZINE-1-CARBONYL)PYRAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

2-(4-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}PIPERAZINE-1-CARBONYL)PYRAZINE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialized chemicals

Mechanism of Action

The mechanism of action of 2-(4-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}PIPERAZINE-1-CARBONYL)PYRAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger therapeutic responses. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

2-(4-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}PIPERAZINE-1-CARBONYL)PYRAZINE can be compared with other similar compounds, such as:

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a piperazine moiety and is studied for its acetylcholinesterase inhibitory activity.

    N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity, this compound shares structural similarities with the pyrazine and piperazine components.

    4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol: This compound includes a piperazine ring and is used in various medicinal chemistry applications .

The uniqueness of this compound lies in its specific combination of structural elements, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

pyrazin-2-yl-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c27-19(16-13-20-5-6-21-16)25-11-9-24(10-12-25)18-17-14-3-1-2-4-15(14)23-26(17)8-7-22-18/h5-8,13H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGYVWMNXMSGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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